molecular formula C7H8FNO2S B1346421 4-Fluoro-3-(methylsulphonyl)aniline CAS No. 914636-44-5

4-Fluoro-3-(methylsulphonyl)aniline

Cat. No.: B1346421
CAS No.: 914636-44-5
M. Wt: 189.21 g/mol
InChI Key: SAWQEMZHEXISDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(methylsulphonyl)aniline typically involves the introduction of a fluorine atom and a methylsulfonyl group onto an aniline derivative. One common method is the nitration of a fluorobenzene derivative followed by reduction to introduce the amino group. The methylsulfonyl group can be introduced via sulfonation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by sulfonation under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(methylsulphonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives .

Scientific Research Applications

4-Fluoro-3-(methylsulphonyl)aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including pain management.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methylsulphonyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound for therapeutic research .

Comparison with Similar Compounds

  • 3-Fluoro-4-(methylsulphonyl)aniline
  • 4-Fluoro-2-(methylsulphonyl)aniline
  • 5-Fluoro-3-(methylsulphonyl)aniline

Comparison: 4-Fluoro-3-(methylsulphonyl)aniline is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it distinct in its applications .

Properties

IUPAC Name

4-fluoro-3-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWQEMZHEXISDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650436
Record name 4-Fluoro-3-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-44-5
Record name 4-Fluoro-3-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(methylsulphonyl)aniline
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